molecular formula C4H6N2O2 B2864905 3h-Diazirine-3-propanoic acid CAS No. 2375339-62-9

3h-Diazirine-3-propanoic acid

Cat. No. B2864905
CAS RN: 2375339-62-9
M. Wt: 114.104
InChI Key: DQTAAFAABLOIJT-UHFFFAOYSA-N
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Description

3h-Diazirine-3-propanoic acid is a chemical compound with the molecular weight of 114.1 . It’s often used in biochemical research as a photo-crosslinking agent .


Synthesis Analysis

Diazirines can be synthesized from ketones . The synthetic schemes that begin with ketones involve conversion of the ketone with the desired substituents to diaziridines. These diaziridenes are then subsequently oxidized to form the desired diazirines .


Molecular Structure Analysis

The molecular formula of this compound is C4H6N2O2 .


Chemical Reactions Analysis

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H, or N–H bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 233.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Photolysis and Thermolysis Studies

Studies on the thermolysis of 3h-Diazirine-3-propanoic acid and related compounds have revealed interesting insights. The thermolyses of these compounds have been explored in solution, and the reactions are found to be unimolecular and fit linear Arrhenius plots. This research is significant as it helps understand the stability and decomposition pathways of diazirines under different conditions, which is crucial for their application in various scientific fields (Stevens et al., 1990).

Photoaffinity Labeling

Diazirines, including variants of this compound, are widely used in photoaffinity labeling (PAL) to trap noncovalent interactions with biomolecules. Research has shown that diazirines exhibit preferential labeling of certain amino acids and can be used effectively in biomolecular labeling experiments. This makes them valuable tools in studying protein interactions and functions (West et al., 2020).

Synthesis and Chemical Reactions

The synthesis and reactions of this compound derivatives have been extensively studied. For example, the synthesis of 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a cleavable carbene-generating reagent, has been described. These studies contribute to the development of novel compounds for various applications, including molecular biology (Kogon et al., 1992).

Application in Biological Studies

This compound and its derivatives have been used to probe protein conformation and monitor conformational transitions in proteins. This application is crucial in understanding the structural features and functional aspects of proteins in different states (Craig et al., 2002).

Mechanism of Action

Target of Action

It is known that this compound is used as achemical probe in biological studies . When appended to a ligand or pharmacophore, it allows for UV light-induced covalent modification of a biological target .

Mode of Action

3-(3H-diazirin-3-yl)propanoic acid is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction with its targets leads to changes that can be studied for downstream applications via the alkyne tag .

Biochemical Pathways

It is used in chemical biology experiments to discover optimal probes . Therefore, the affected pathways and their downstream effects would depend on the specific ligand or pharmacophore to which the compound is appended.

Pharmacokinetics

As a research compound, it is primarily used in vitro for chemical biology experiments

Result of Action

The molecular and cellular effects of 3-(3H-diazirin-3-yl)propanoic acid’s action would depend on the specific biological target being studied. As a chemical probe, it allows for the study of protein-protein interactions and protein-ligand interactions . The UV light-induced covalent modification of the target can provide valuable insights into the function and behavior of the target in a biological context .

Action Environment

The action, efficacy, and stability of 3-(3H-diazirin-3-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s activity is dependent on UV light exposure . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its action.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Diazirines have grown in popularity as small, photo-reactive, crosslinking reagents. They are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

properties

IUPAC Name

3-(3H-diazirin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTAAFAABLOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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